molecular formula C10H14N2O2 B3316742 N-(3-aminophenyl)-2-methoxypropanamide CAS No. 954566-24-6

N-(3-aminophenyl)-2-methoxypropanamide

Cat. No. B3316742
CAS RN: 954566-24-6
M. Wt: 194.23 g/mol
InChI Key: OTLYPNREDIHLLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “N-(3-aminophenyl)-2-methoxypropanamide” are not available, a related compound, N-arylamides, can be synthesized via the hypervalent iodine-mediated aza-Hofmann-type rearrangement of amidines .

Scientific Research Applications

Pharmacological Properties and Clinical Use of Related Compounds

Metoclopramide Pharmacological Overview : Metoclopramide is a compound with pharmacological properties that might share some relevance due to structural or functional similarities. It is utilized in gastrointestinal diagnostics and in treating various types of vomiting and gastrointestinal disorders. Its effects on gastric emptying and the gastrointestinal motility highlight its significant role in clinical settings. Its mechanism involves the enhancement of muscular contractions in the upper digestive tract, which is beneficial for conditions like gastroesophageal reflux disease (GERD) and delayed stomach emptying (Pinder et al., 2012).

Advanced Oxidation Processes in Environmental Research

Degradation of Acetaminophen : The study on the advanced oxidation process (AOP) for treating acetaminophen in the aqueous medium suggests a pathway for environmental detoxification, which might intersect with research interests in "N-(3-aminophenyl)-2-methoxypropanamide" due to its potential chemical stability or breakdown challenges. AOPs lead to various kinetics, mechanisms, and by-products, indicating the complexity and importance of understanding chemical degradation pathways in environmental contexts (Qutob et al., 2022).

Novel Psychoactive Substances and Hallucinogens

Hallucinogenic Review : The exploration of novel psychoactive substances, such as 25I-NBOMe, reveals the ongoing interest and challenges in understanding the effects and risks of hallucinogenic compounds. This area of research could be relevant when considering the biochemical or pharmacological pathways that "N-(3-aminophenyl)-2-methoxypropanamide" might influence if it possesses psychoactive properties (Kamińska Katarzyna et al., 2020).

Neuroprotective Potential in Neurodegenerative Diseases

Curcumin and Alzheimer’s Disease : Research on curcumin analogues, derivatives, and hybrids in treating Alzheimer's disease offers insight into the therapeutic potential of compounds that can influence neurodegenerative processes. This line of research emphasizes the importance of understanding molecular mechanisms and developing compounds with improved pharmacokinetic properties for neuroprotection and treatment of neurodegenerative diseases (Chainoglou & Hadjipavlou-Litina, 2020).

Safety and Hazards

Specific safety and hazard information for “N-(3-aminophenyl)-2-methoxypropanamide” is not available. For a related compound, N-(3-Aminophenyl)methanesulfonamide, it is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research could focus on the synthesis, characterization, and potential applications of “N-(3-aminophenyl)-2-methoxypropanamide”. As new synthetic protocols are developed, this could open up new possibilities for the preparation of N-arylamides and related compounds .

properties

IUPAC Name

N-(3-aminophenyl)-2-methoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7(14-2)10(13)12-9-5-3-4-8(11)6-9/h3-7H,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLYPNREDIHLLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminophenyl)-2-methoxypropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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